

2-(Trifluoromethoxy)benzohydrazide molecular weight and formula

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)benzohydrazide

Cat. No.: B061206

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Technical Guide: 2-(Trifluoromethoxy)benzohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Trifluoromethoxy)benzohydrazide is a fluorinated organic compound belonging to the benzohydrazide class of molecules. Hydrazides are a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of a trifluoromethoxy group at the ortho-position of the benzene ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a molecule of interest for drug discovery and development. This guide provides a summary of its key molecular properties and a general synthetic approach.

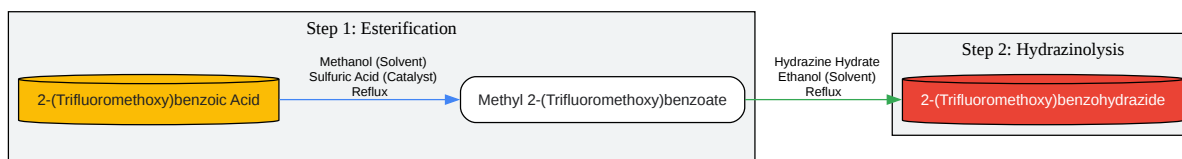
Molecular Properties

The fundamental molecular attributes of **2-(Trifluoromethoxy)benzohydrazide** are summarized in the table below. These data are crucial for experimental design, analytical characterization, and computational modeling.

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₈ H ₇ F ₃ N ₂ O ₂ |
| Monoisotopic Mass | 220.046 g/mol |

Synthetic Workflow

The synthesis of benzohydrazide derivatives, such as **2-(Trifluoromethoxy)benzohydrazide**, typically follows a two-step synthetic sequence starting from the corresponding carboxylic acid. The workflow involves an initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.



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Caption: General synthetic pathway for **2-(Trifluoromethoxy)benzohydrazide**.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of **2-(Trifluoromethoxy)benzohydrazide** based on established methods for analogous compounds.^{[1][2]} Researchers should adapt these procedures based on laboratory conditions and safety protocols.

Step 1: Esterification of 2-(Trifluoromethoxy)benzoic Acid

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-(Trifluoromethoxy)benzoic acid in an excess of methanol.
- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
- **Extraction:** Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-(trifluoromethoxy)benzoate. Further purification can be achieved by column chromatography if necessary.

Step 2: Hydrazinolysis of Methyl 2-(Trifluoromethoxy)benzoate

- **Reaction Setup:** Dissolve the methyl 2-(trifluoromethoxy)benzoate obtained from the previous step in ethanol in a round-bottom flask fitted with a reflux condenser.
- **Hydrazinolysis:** Add an excess of hydrazine hydrate to the solution.
- **Reflux:** Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.
- **Isolation:** Upon completion, cool the reaction mixture. The product, **2-(Trifluoromethoxy)benzohydrazide**, often precipitates out of the solution upon cooling.
- **Purification:** Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting material and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product with high purity.

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